molecular formula C14H15IN2O2 B13663846 tert-Butyl (6-iodoisoquinolin-3-yl)carbamate

tert-Butyl (6-iodoisoquinolin-3-yl)carbamate

Cat. No.: B13663846
M. Wt: 370.19 g/mol
InChI Key: VVIVGUJELFSTJS-UHFFFAOYSA-N
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Description

tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of isoquinolines It is characterized by the presence of a tert-butyl carbamate group attached to the 6-iodoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate typically involves the iodination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the isoquinoline ring. The resulting 6-iodoisoquinoline is then reacted with tert-butyl chloroformate in the presence of a base to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-iodoisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl (6-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is unique due to the presence of the iodine atom at the 6-position of the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substitution pattern .

Properties

Molecular Formula

C14H15IN2O2

Molecular Weight

370.19 g/mol

IUPAC Name

tert-butyl N-(6-iodoisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3,(H,16,17,18)

InChI Key

VVIVGUJELFSTJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC(=CC2=C1)I

Origin of Product

United States

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